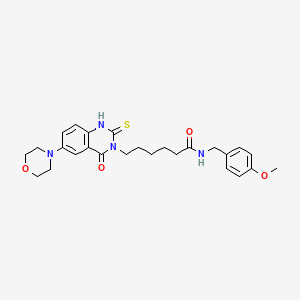
N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzylamine, 6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazoline, and hexanoyl chloride. The reaction conditions may involve:
Step 1: Formation of the quinazolinone core through cyclization reactions.
Step 2: Introduction of the morpholino group via nucleophilic substitution.
Step 3: Coupling with hexanoyl chloride to form the final amide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Purification techniques such as recrystallization or chromatography.
- Scale-up processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the quinazolinone core to a dihydroquinazoline.
Substitution: Nucleophilic substitution at the morpholino group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted morpholino derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Morpholino Derivatives: Compounds with the morpholino group but different core structures.
Uniqueness
N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Biological Activity
N-(4-methoxybenzyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a synthetic compound belonging to the class of quinazolinone derivatives. Its complex structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry.
Structural Overview
The compound features several functional groups that enhance its biological properties:
| Component | Description |
|---|---|
| Quinazolinone Core | A bicyclic structure known for diverse biological activities. |
| Morpholino Group | Enhances solubility and potential interactions with biological targets. |
| Methoxybenzyl Group | Contributes to the compound's pharmacological profile. |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The binding affinity and selectivity towards these targets can modulate their activity, leading to therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that quinazolinone derivatives can inhibit tubulin polymerization, which is critical in cancer cell proliferation .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. The presence of the thioxo group enhances its efficacy against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory potential. It may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation .
Study 1: Anticancer Activity
A study conducted on a series of quinazolinone derivatives revealed that modifications around the quinazolinone core significantly enhanced anticancer activity against various cancer cell lines, including melanoma and prostate cancer. The most promising derivatives showed IC50 values in the nanomolar range .
Study 2: Antimicrobial Efficacy
In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
Properties
Molecular Formula |
C26H32N4O4S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C26H32N4O4S/c1-33-21-9-6-19(7-10-21)18-27-24(31)5-3-2-4-12-30-25(32)22-17-20(29-13-15-34-16-14-29)8-11-23(22)28-26(30)35/h6-11,17H,2-5,12-16,18H2,1H3,(H,27,31)(H,28,35) |
InChI Key |
YSNSWTWWTSNAIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















